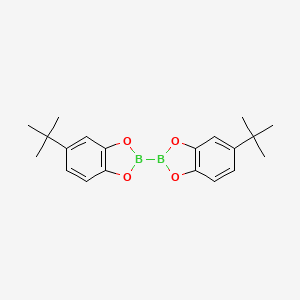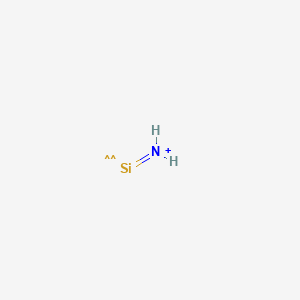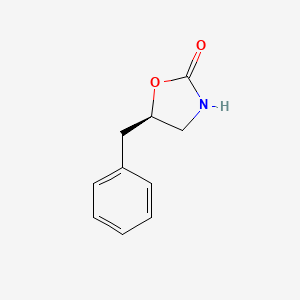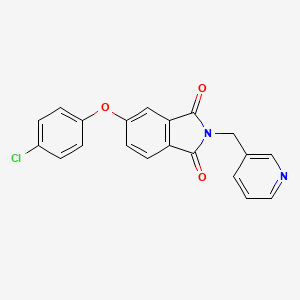
2,2'-Bi-1,3,2-benzodioxaborole, 5,5'-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C12H8B2O4. It is also known as bis(catecholato)diboron. This compound is characterized by its unique structure, which includes two boron atoms connected by a catechol ligand. It is a white to light yellow crystalline powder that is used in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- typically involves the reaction of catechol with boric acid. The reaction is usually carried out in an appropriate solvent under heating conditions. The reaction temperature and time can significantly affect the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids or other boron-containing compounds .
Applications De Recherche Scientifique
2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of 2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bi-1,3,2-benzodioxaborole: This compound has a similar structure but lacks the tert-butyl groups.
Bis(catecholato)diboron: Another similar compound with a slightly different structure and properties
Uniqueness
The presence of the tert-butyl groups in 2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- makes it unique compared to other similar compounds. These groups can influence the compound’s reactivity, stability, and solubility, making it suitable for specific applications .
Propriétés
Numéro CAS |
158780-80-4 |
|---|---|
Formule moléculaire |
C20H24B2O4 |
Poids moléculaire |
350.0 g/mol |
Nom IUPAC |
5-tert-butyl-2-(5-tert-butyl-1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C20H24B2O4/c1-19(2,3)13-7-9-15-17(11-13)25-21(23-15)22-24-16-10-8-14(20(4,5)6)12-18(16)26-22/h7-12H,1-6H3 |
Clé InChI |
WRTIRXMBLZCZLZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC2=C(O1)C=C(C=C2)C(C)(C)C)B3OC4=C(O3)C=C(C=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)

![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555110.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)


![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
